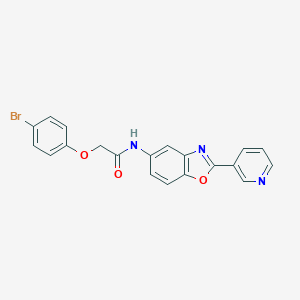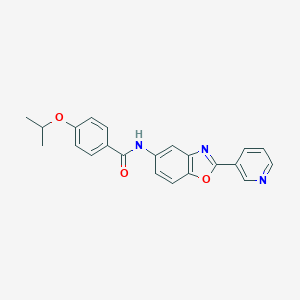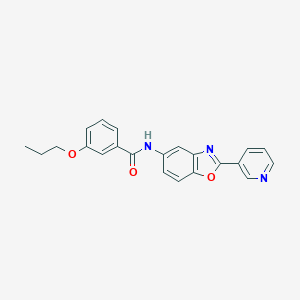![molecular formula C16H21N3O4 B245140 Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate](/img/structure/B245140.png)
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate, commonly known as MBHPE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBHPE belongs to the class of pyrrolidinecarboxylate derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of MBHPE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. MBHPE has also been found to activate the Nrf2-Keap1 pathway, which plays a key role in regulating cellular antioxidant defenses.
Biochemical and physiological effects:
MBHPE has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that MBHPE inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties. In vivo studies have also reported that MBHPE reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBHPE in lab experiments is its high purity and good yield. Additionally, MBHPE has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MBHPE is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
The potential therapeutic applications of MBHPE are vast, and there are several future directions that can be explored. One area of interest is the development of MBHPE-based drug formulations for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of MBHPE and its potential interactions with other drugs. Finally, the development of more efficient and sustainable synthesis methods for MBHPE could help to reduce its production costs and increase its availability for research purposes.
Conclusion:
In conclusion, MBHPE is a promising chemical compound that exhibits significant anti-inflammatory, antioxidant, and anticancer properties. Its high purity and good yield make it an attractive option for researchers studying the potential therapeutic applications of pyrrolidinecarboxylate derivatives. While there are still several areas that require further investigation, the potential of MBHPE as a therapeutic agent cannot be ignored.
Synthesemethoden
The synthesis of MBHPE involves the reaction between ethyl 2-oxo-4-phenylbutyrate and hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with benzyl bromide in the presence of potassium carbonate to obtain MBHPE. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
MBHPE has been extensively studied for its potential therapeutic applications. Several studies have reported that MBHPE exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MBHPE has been found to possess significant anticancer activity, inhibiting the growth and proliferation of various cancer cell lines.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
methyl (5Z)-1-benzyl-5-(ethoxycarbonylhydrazinylidene)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-3-23-16(21)18-17-14-9-13(15(20)22-2)11-19(14)10-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,18,21)/b17-14- |
InChI-Schlüssel |
UGWRTRVRVLGKAM-VKAVYKQESA-N |
Isomerische SMILES |
CCOC(=O)N/N=C\1/CC(CN1CC2=CC=CC=C2)C(=O)OC |
SMILES |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

